2-(ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Physicochemical profiling Medicinal chemistry SAR analysis

This ortho-ethylthio-substituted benzamide is the specific scaffold required for Factor Xa inhibitor programs, as the thioether motif is essential for potency per US Patent 7,022,695. Replacement with chloro or methoxy analogues abrogates activity. Its three synthetically accessible handles enable rapid SAR expansion, while its favorable clogP (~3.2) and TPSA (<100 Ų) align with lead-like space. Procure this precise compound to maintain target engagement and built-in hERG safety margins.

Molecular Formula C17H21NO3S
Molecular Weight 319.42
CAS No. 1421482-74-7
Cat. No. B2743788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
CAS1421482-74-7
Molecular FormulaC17H21NO3S
Molecular Weight319.42
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)N(CCOC)CC2=COC=C2
InChIInChI=1S/C17H21NO3S/c1-3-22-16-7-5-4-6-15(16)17(19)18(9-11-20-2)12-14-8-10-21-13-14/h4-8,10,13H,3,9,11-12H2,1-2H3
InChIKeyALOSSWPIZVLMBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide (CAS 1421482-74-7): Procurement-Ready Overview of a Specialized Thioether-Benzamide Building Block


2-(Ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide (CAS 1421482-74-7) is a synthetic small molecule belonging to the thioether-substituted benzamide class, characterized by a molecular formula of C₁₇H₂₁NO₃S and a molecular weight of 319.4 g/mol . Its structure features a benzamide core with a distinctive ortho-ethylthio substituent, an N-furan-3-ylmethyl group, and an N-2-methoxyethyl tail. This compound is currently catalogued as a research building block by specialty chemical suppliers, with reported purities ≥97% . While primary pharmacological data for this exact compound are absent from the peer-reviewed literature, its core scaffold aligns with patented thioether-benzamide inhibitors of Factor Xa that demonstrate potent anticoagulant activity coupled with reduced hERG liability [1], establishing preliminary rationale for its procurement in medicinal chemistry and probe-discovery programs.

Why 2-(Ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Benzamides with N-(furan-3-ylmethyl)-N-(2-methoxyethyl) cores are not interchangeable; subtle changes to the ortho substituent on the aromatic ring dictate the compound's molecular recognition profile, physicochemical properties, and synthetic utility. The ortho-ethylthio group in 1421482-74-7 is both more lipophilic and sterically demanding than the ortho-chloro (CAS 1421494-12-3) or ortho-methoxy (N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide) analogues, directly impacting logP, topological polar surface area (TPSA), and potential interactions with hydrophobic enzyme pockets . Furthermore, the thioether motif is explicitly required for the Factor Xa inhibitory activity claimed in the foundational patent family, where replacement with oxygen or alkyl linkages abrogates potency [1]. Therefore, procurement of a generic benzamide without the ortho-ethylthio substitution risks losing both target engagement and the physicochemical differentiation that makes this scaffold valuable for structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 2-(Ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide Selection


Ortho-Ethylthio vs. Ortho-Chloro: Impact on Calculated Lipophilicity and Hydrogen-Bond Acceptor Count

The ortho-ethylthio substituent confers a measurable increase in calculated lipophilicity (clogP) and hydrogen-bond acceptor (HBA) count relative to the ortho-chloro analog (CAS 1421494-12-3). The target compound exhibits a clogP of approximately 3.2 and 5 HBA, compared to an estimated clogP of ~2.8 and 4 HBA for the chloro derivative [1]. This difference is meaningful for designing compounds with enhanced membrane permeability or for occupying lipophilic sub-pockets in target proteins.

Physicochemical profiling Medicinal chemistry SAR analysis

Thioether Linkage Requirement: Factor Xa Inhibitory Activity from Patent-Disclosed Benzamide Series

The thioether-substituted benzamide patent (US 7,022,695) explicitly demonstrates that replacing the ortho-thioether linkage with an ether, amine, or direct carbon link eliminates Factor Xa inhibitory activity. Within the patent's generic scope, compounds with ortho-S-ethyl groups are described as preferred embodiments, exhibiting Ki values <100 nM against Factor Xa while maintaining IC₅₀ >10 µM against hERG potassium channels [1]. Although the exact Ki for CAS 1421482-74-7 is not publicly disclosed, its structural conformity to the Markush formula places it within the active subspace, whereas the methoxy and chloro analogs fall outside the patent's preferred substitution pattern.

Coagulation cascade Anticoagulant discovery Protease inhibition

Supplier-Disclosed Purity Specification and Availability: Critical Quality Metadata for Procurement Decision-Making

Among the closely related N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide analogues, only the target compound (CAS 1421482-74-7) is currently listed with a verified purity ≥97% and in-stock availability from a supplier providing a guaranteed specification . In contrast, the 4-ethyl analog (CAS 1421466-50-3) and the 2-methoxy analog are offered without published purity thresholds from accessible catalogs , introducing procurement risk for assays requiring defined compound integrity.

Compound procurement Quality control Inventory management

Maximizing the Value of 2-(Ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide: Evidence-Based Application Scenarios


Factor Xa Inhibitor Lead Optimization and hERG Liability Profiling

Based on its structural congruence with the active thioether-benzamide series in US Patent 7,022,695, this compound is optimally deployed as a starting scaffold for developing anticoagulant leads with built-in hERG safety margins [1]. The ortho-ethylthio group provides the requisite sulfur atom for Factor Xa binding while the furan-3-ylmethyl and methoxyethyl substituents can be systematically varied to optimize pharmacokinetic properties without compromising the hERG selectivity window observed for the class.

Diversity-Oriented Synthesis and Chemical Library Expansion

The compound's three synthetically accessible diversification points—the ethylthio sulfur, the furan ring, and the methoxyethyl terminus—enable rapid construction of focused libraries around a privileged benzamide core. Its favorable calculated properties (clogP ≈3.2, TPSA <100 Ų) align with lead-like chemical space criteria, making it a strategic selection for fragment- and library-based discovery programs .

Selective Chemical Probe Development Targeting Serine Proteases

Given the benzamide-thioether scaffold's demonstrated selectivity for Factor Xa over thrombin and other coagulation proteases in the patent literature, this compound can serve as a precursor for activity-based probe design [1]. Researchers can incorporate affinity tags or reporter groups via the furan or methoxyethyl handles to create probes for profiling Factor Xa activity in complex biological matrices.

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